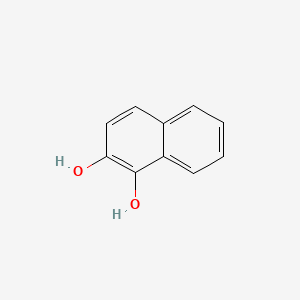

Naphthalene-1,2-diol

概要

説明

1,2-ジヒドロキシナフタレンは、1,2-ナフタレンジオールとしても知られており、分子式C₁₀H₈O₂を持つ有機化合物です。ナフタレンの誘導体であり、ナフタレン環の第1位と第2位に2つのヒドロキシル基が結合していることが特徴です。 この化合物は、さまざまな化学的および生物学的プロセスにおいて重要であり、ナフトキノンなどのいくつかの重要な誘導体の前駆体として役立ちます .

2. 製法

合成ルートと反応条件

1,2-ジヒドロキシナフタレンは、以下のいくつかの方法で合成できます。

-

ナフタレンのヒドロキシル化: : この方法は、五酸化バナジウムなどの触媒の存在下で、過酸化水素などの酸化剤を用いてナフタレンを直接ヒドロキシル化する反応です。 この反応は通常、所望の位置での選択的なヒドロキシル化を確保するために、制御された温度と圧力の条件下で行われます .

-

1,2-ナフトキノンの還元: : もう1つの一般的な方法は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を用いて1,2-ナフトキノンを還元することです。 この反応は通常、生成物の酸化を防ぐために不活性雰囲気下で行われます .

工業的生産方法

1,2-ジヒドロキシナフタレンの工業的生産では、その費用対効果とスケーラビリティのために、ナフタレンのヒドロキシル化が頻繁に用いられます。このプロセスでは、最適な反応条件を維持し、収率を最大限に引き出すために、連続式反応器が用いられます。 触媒や反応条件は、生成物の高選択性と純度を確保するために慎重に管理されます .

作用機序

1,2-ジヒドロキシナフタレンの作用機序には、さまざまな分子標的や経路との相互作用が関与しています。生物系では、酵素的酸化を受けて反応性のキノンを形成することができ、これが細胞成分と相互作用して、さまざまな生化学的効果を引き起こします。 これらの相互作用は、ナフタレンの微生物分解や生理活性化合物の形成などのプロセスにおいて重要です .

6. 類似化合物の比較

1,2-ジヒドロキシナフタレンは、以下の類似化合物と比較することができます。

1,4-ジヒドロキシナフタレン: 構造は似ていますが、ヒドロキシル基が第1位と第4位にあります。反応性と用途が異なります。

1,2-ジヒドロキシベンゼン(カテコール): ベンゼン環にヒドロキシル基を持つ、より単純な芳香族ジオールです。さまざまな化学プロセスでより一般的に使用されています。

1,2,3-トリヒドロキシナフタレン: 追加のヒドロキシル基が含まれているため、化学的性質と用途が異なります.

1,2-ジヒドロキシナフタレンは、その特殊なヒドロキシル化パターンにより、独自の化学反応性と生物活性を持っているため、さまざまな研究や産業における用途に役立っています .

生化学分析

Biochemical Properties

Naphthalene-1,2-diol is involved in several biochemical reactions, primarily as an intermediate in the degradation of naphthalene. One of the key enzymes that interact with this compound is naphthalene 1,2-dioxygenase. This enzyme catalyzes the conversion of naphthalene to this compound by incorporating molecular oxygen into the naphthalene ring . The interaction between this compound and naphthalene 1,2-dioxygenase is crucial for the degradation process, as it facilitates the breakdown of the aromatic ring structure. Additionally, this compound can interact with other enzymes such as dihydrodiol dehydrogenase, which further metabolizes it into catechol derivatives .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In hepatocytes, it is metabolized to reactive intermediates that can cause cellular damage. Studies have indicated that this compound can induce oxidative stress and cytotoxicity in liver cells . Furthermore, this compound has been implicated in ocular toxicity, where it is transported to the eye and oxidized to form reactive catechol metabolites . These metabolites can cause damage to ocular tissues, leading to conditions such as cataracts.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various enzymes and biomolecules. This compound is initially formed by the action of naphthalene 1,2-dioxygenase, which incorporates oxygen into the naphthalene ring . This reaction is followed by further oxidation by dihydrodiol dehydrogenase, leading to the formation of catechol derivatives . These catechol derivatives can undergo redox cycling, generating reactive oxygen species (ROS) that contribute to oxidative stress and cellular damage . Additionally, this compound can form adducts with cellular macromolecules, further exacerbating its toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and air . Long-term studies have shown that this compound can cause sustained oxidative stress and cellular damage in vitro . In vivo studies have demonstrated that prolonged exposure to this compound can lead to chronic toxicity, particularly in the liver and lungs .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound is metabolized efficiently, with minimal adverse effects . At higher doses, this compound can cause significant toxicity, including liver and lung damage . Studies have shown that high doses of this compound can lead to the formation of reactive metabolites that induce oxidative stress and inflammation . Additionally, chronic exposure to high doses has been associated with an increased risk of cancer in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the degradation of aromatic hydrocarbons. The initial step in its metabolism is catalyzed by naphthalene 1,2-dioxygenase, which converts naphthalene to this compound . This is followed by further oxidation by dihydrodiol dehydrogenase, leading to the formation of catechol derivatives . These catechol derivatives can enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle, where they are further broken down to generate energy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse passively across cell membranes due to its relatively small size and hydrophobic nature . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria, where it can exert its toxic effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with cellular components. Studies have shown that this compound can localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Additionally, this compound can be found in the cytoplasm and nucleus, where it can interact with various enzymes and proteins . The compound’s localization to specific subcellular compartments is likely mediated by targeting signals and post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions

1,2-Dihydroxynaphthalene can be synthesized through several methods, including:

-

Hydroxylation of Naphthalene: : This method involves the direct hydroxylation of naphthalene using oxidizing agents such as hydrogen peroxide in the presence of catalysts like vanadium pentoxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective hydroxylation at the desired positions .

-

Reduction of 1,2-Naphthoquinone: : Another common method involves the reduction of 1,2-naphthoquinone using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an inert atmosphere to prevent oxidation of the product .

Industrial Production Methods

Industrial production of 1,2-dihydroxynaphthalene often employs the hydroxylation of naphthalene due to its cost-effectiveness and scalability. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. Catalysts and reaction conditions are carefully controlled to ensure high selectivity and purity of the product .

化学反応の分析

反応の種類

1,2-ジヒドロキシナフタレンは、以下のさまざまな化学反応を起こします。

-

酸化: : 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いて、1,2-ナフトキノンを形成するために酸化できます。 この反応は、ナフトキノン誘導体の合成において重要です .

-

還元: : 1,2-ジヒドロキシナフタレンを還元すると、ジヒドロナフタレンジオールが生成され、これは有機合成における有用な中間体です .

-

置換: : 1,2-ジヒドロキシナフタレンのヒドロキシル基は、さまざまな求電子剤と置換反応を起こし、エーテル、エステル、その他の誘導体を生成できます .

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

触媒: 五酸化バナジウム、炭素担持パラジウム。

主要な生成物

1,2-ナフトキノン: 酸化によって生成されます。

ジヒドロナフタレンジオール: 還元によって生成されます。

エーテルおよびエステル: 置換反応によって生成されます.

4. 科学研究への応用

1,2-ジヒドロキシナフタレンは、以下の科学研究において多様な応用があります。

科学的研究の応用

1,2-Dihydroxynaphthalene has diverse applications in scientific research, including:

-

Chemistry: : It serves as a precursor in the synthesis of various organic compounds, including naphthoquinones and coumarins .

-

Biology: : It is used in studies involving microbial metabolism, particularly in the degradation of naphthalene by soil bacteria .

-

Medicine: : Research has explored its potential in developing therapeutic agents due to its antioxidant properties .

-

Industry: : It is utilized in the production of dyes, pigments, and other industrial chemicals .

類似化合物との比較

1,2-Dihydroxynaphthalene can be compared with other similar compounds such as:

1,4-Dihydroxynaphthalene: Similar in structure but with hydroxyl groups at the 1 and 4 positions. It has different reactivity and applications.

1,2-Dihydroxybenzene (Catechol): A simpler aromatic diol with hydroxyl groups on a benzene ring. It is more commonly used in various chemical processes.

1,2,3-Trihydroxynaphthalene: Contains an additional hydroxyl group, leading to different chemical properties and applications.

1,2-Dihydroxynaphthalene is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

特性

IUPAC Name |

naphthalene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPPAOGUKPJVDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67293-06-5 ((monohydrate) | |

| Record name | 1,2-Dihydroxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30205985 | |

| Record name | 1,2-Dihydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-00-5 | |

| Record name | 1,2-Dihydroxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydroxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihydroxynaphthalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Naphthalenediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-NAPHTHALENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R5017T335 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 1,2-dihydroxynaphthalene has the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol.

ANone: 1H and 13C NMR spectroscopic data for 1,2-dihydroxynaphthalene and its adamantyl and di-adamantyl derivatives have been reported, providing detailed information about their structure and conformation. []

ANone: 1,2-Dihydroxynaphthalene is a key intermediate in the bacterial degradation of naphthalene. [, , , , ] It is formed from the oxidation of (+)-cis-1(R),2(S)-dihydroxy-1,2-dihydronaphthalene by an NAD+-dependent dehydrogenase. [] This compound is further metabolized to salicylic acid through the action of 1,2-dihydroxynaphthalene dioxygenase. [, , , ]

ANone: 1,2-Dihydroxynaphthalene is considered the primary toxic agent in naphthalene-induced cataracts. [, ] It readily autoxidizes in neutral solutions to form 1,2-naphthoquinone and hydrogen peroxide, both of which can damage lens proteins and contribute to cataract formation. [, ]

ANone: Yes, certain aldose reductase inhibitors (ARIs), like AL01576, can effectively prevent naphthalene cataract in rats. [, ] The protective effect is likely due to the inhibition of the conversion of naphthalene dihydrodiol to 1,2-dihydroxynaphthalene, rather than direct inhibition of the dehydrogenase activity of aldose reductase. []

ANone: Yes, sodium selenite has been shown to protect hLECs from apoptosis induced by 1,2-dihydroxynaphthalene. [] This protective effect is linked to the activation of the PI3-K/Akt pathway and subsequent phosphorylation of Akt. []

ANone: 1,2-Dihydroxynaphthalene dioxygenase, an extradiol ring-cleavage enzyme, catalyzes the ring fission of 1,2-dihydroxynaphthalene. [, , , , , ] This enzyme requires Fe2+ for maximal activity and is often part of the naphthalene degradation pathway in various Pseudomonas strains. [, , , , , , , , ]

ANone: Extradiol dioxygenases, like 2,3-dihydroxybiphenyl dioxygenases, 3-methylcatechol dioxygenase, and catechol 2,3-dioxygenase, exhibit varying substrate specificities. [] While some dioxygenases show a relaxed substrate range, others, like the one from Pseudomonas pseudoalcaligenes KF707, have a very narrow substrate specificity. []

ANone: The ring cleavage of 1,2-dihydroxynaphthalene by the dioxygenase enzyme yields two main products: 2-hydroxychromene-2-carboxylate (HCCA) and trans-o-hydroxybenzylidenepyruvate (tHBPA). [] HCCA is the initial product, which slowly isomerizes to tHBPA, reaching an equilibrium between the two forms. []

ANone: Yes, there is evidence suggesting that enzymes from the naphthalene degradation pathway, specifically 1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase and 1,2-dihydroxynaphthalene dioxygenase, can transform certain 3,4-dihydroxylated biphenyl metabolites. [] This finding highlights the potential of utilizing naphthalene-degrading enzymes in bioremediation strategies for PCBs. []

ANone: Humic acids (HAs) can significantly influence the sorption and bioavailability of 1,2-dihydroxynaphthalene. [] The aromatic carbon content of HAs positively correlates with their ability to sorb 1,2-dihydroxynaphthalene, potentially reducing its toxicity to microorganisms. []

ANone: Yes, some microorganisms, like Sphingomonas xenophaga strain BN6, can utilize compounds formed during 1,2-dihydroxynaphthalene degradation as redox mediators to enhance the anaerobic reduction of azo dyes. [, ] Specifically, 4-amino-1,2-naphthoquinone and 4-ethanolamino-1,2-naphthoquinone, produced during 1,2-DHN breakdown, have been identified as key redox mediators in this process. []

ANone: Plasmid NAH7 carries genes encoding enzymes involved in the naphthalene degradation pathway. [, ] Studies using recombinant bacteria carrying NAH7-derived genes have provided valuable insights into the individual steps of naphthalene metabolism. [, ]

ANone: Yes, genetic analysis of Sphingomonas xenophaga BN6, capable of degrading naphthalenesulfonates, revealed a gene cluster with significant homology to genes involved in naphthalene degradation in other Sphingomonas strains. [] This suggests a shared evolutionary origin and similar genetic organization for the degradation of these aromatic compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。